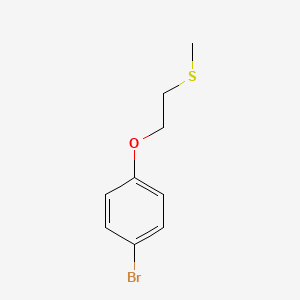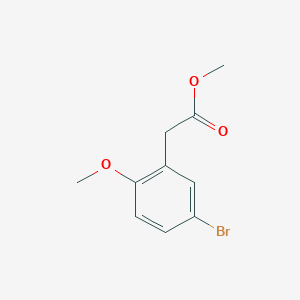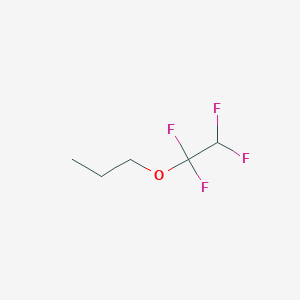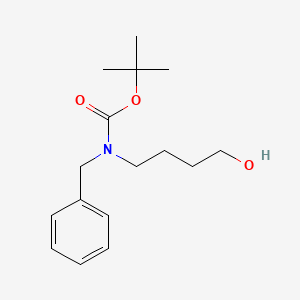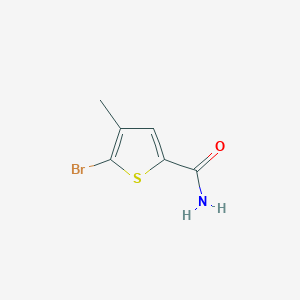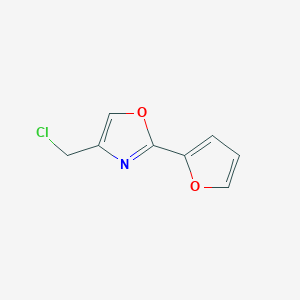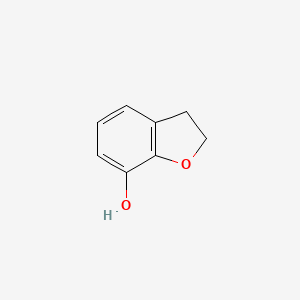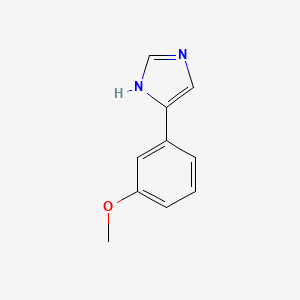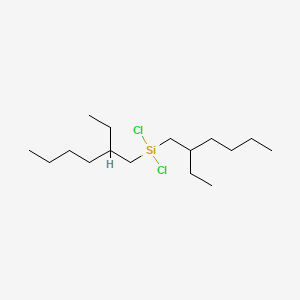
1-(2-Methoxyethyl)piperidine-4-carboxylic acid
Descripción general
Descripción
“1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 193537-80-3 . Its molecular weight is 223.7 and its molecular formula is C9H18ClNO3 .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is 1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8 (3-5-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(2-Methoxyethyl)piperidine-4-carboxylic acid has been explored in the synthesis of new pyridine derivatives, showing variable and modest antimicrobial activity against bacteria and fungi. This includes the preparation of amide derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, which have been studied for their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Cardiovascular Research
In cardiovascular research, derivatives of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid, like nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have been synthesized and investigated for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).
Molecular Structure Studies
The molecular structure of complexes involving 1-(2-Methoxyethyl)piperidine-4-carboxylic acid has been extensively studied using techniques like X-ray diffraction, NMR, FTIR, and DFT methods. These studies provide valuable insights into the structural properties of compounds involving this chemical (Dega-Szafran et al., 2009).
Synthesis Research
Research has also focused on synthesizing compounds using 1-(2-Methoxyethyl)piperidine-4-carboxylic acid as a starting material. This includes the preparation of compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which has potential applications in various fields (Zheng Rui, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGJHKHDNEQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

